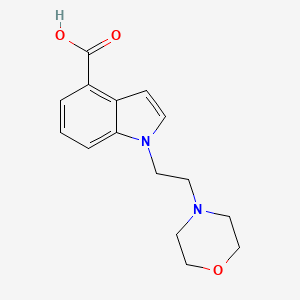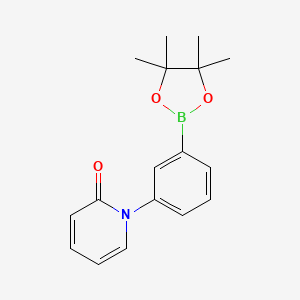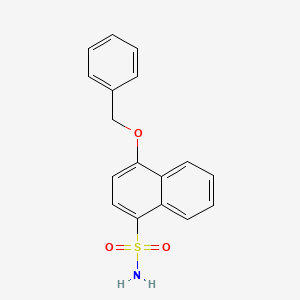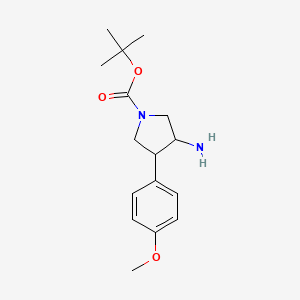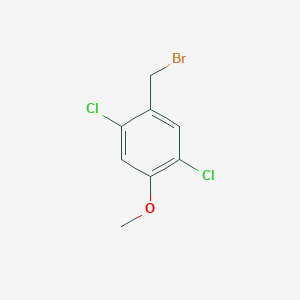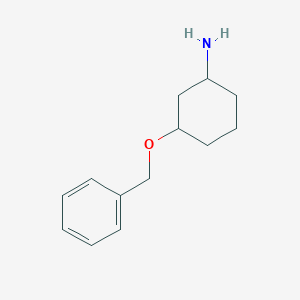
3-Phenylmethoxycyclohexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenylmethoxycyclohexan-1-amine is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups . This compound features a cyclohexane ring substituted with a phenylmethoxy group and an amine group, making it a versatile molecule in organic synthesis and various applications.
Vorbereitungsmethoden
The synthesis of 3-Phenylmethoxycyclohexan-1-amine can be achieved through several routes. One common method involves the nucleophilic substitution reaction of cyclohexanol with phenylmethoxy chloride to form 3-Phenylmethoxycyclohexanol, followed by amination using ammonia or an amine source under suitable conditions . Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and controlled temperatures, to maximize yield and purity.
Analyse Chemischer Reaktionen
3-Phenylmethoxycyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenylmethoxy group can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Phenylmethoxycyclohexan-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its amine functionality.
Industry: The compound is utilized in the production of polymers, catalysts, and other functional materials.
Wirkmechanismus
The mechanism of action of 3-Phenylmethoxycyclohexan-1-amine involves its interaction with molecular targets through its amine group. This interaction can influence various biological pathways, such as neurotransmitter release or enzyme inhibition. The specific pathways and targets depend on the context of its application, whether in medicinal chemistry or other fields .
Vergleich Mit ähnlichen Verbindungen
3-Phenylmethoxycyclohexan-1-amine can be compared with other similar compounds, such as:
Cyclohexylamine: Lacks the phenylmethoxy group, making it less versatile in certain reactions.
Phenylcyclohexylamine: Similar structure but without the methoxy group, affecting its reactivity and applications.
Methoxycyclohexylamine: Similar but lacks the phenyl group, influencing its chemical properties and uses. The uniqueness of this compound lies in its combined phenylmethoxy and amine functionalities, providing a balance of reactivity and stability for various applications.
Eigenschaften
Molekularformel |
C13H19NO |
|---|---|
Molekulargewicht |
205.30 g/mol |
IUPAC-Name |
3-phenylmethoxycyclohexan-1-amine |
InChI |
InChI=1S/C13H19NO/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10,14H2 |
InChI-Schlüssel |
ZJXHVYNFOOHLNB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC(C1)OCC2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-nitro-N-[2-(3-pyridinyl)ethyl]aniline](/img/structure/B13869099.png)
![6-[(5-Methyltriazolo[4,5-b]pyrazin-3-yl)methyl]quinoline](/img/structure/B13869105.png)
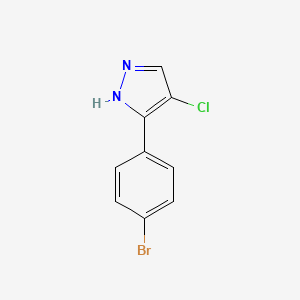
![3-Iodo-7-methylpyrrolo[2,3-b]pyridine](/img/structure/B13869110.png)
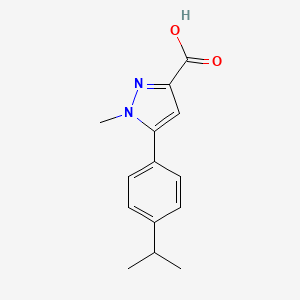
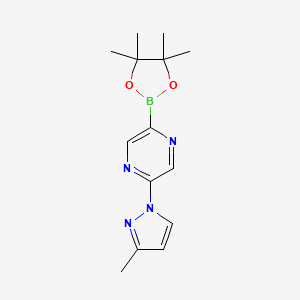
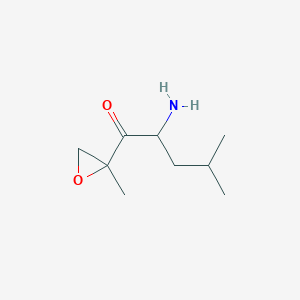
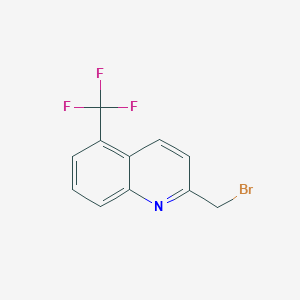
![Benzyl 2-[3-(6-aminonaphthalen-2-yl)propanoylamino]benzoate](/img/structure/B13869151.png)
